![molecular formula C24H28N2O6 B3444316 N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B3444316.png)
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
描述
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as ATB-346, is a novel compound that has been developed as a potential anti-inflammatory drug. This compound has gained significant attention due to its potential to provide a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs).
作用机制
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is a prodrug that is converted to its active form, H2S-N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, in the presence of hydrogen sulfide (H2S). H2S-N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. This selective inhibition of COX-2 is thought to be responsible for the anti-inflammatory effects of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. In addition, it has been shown to be effective in reducing gastric damage caused by traditional NSAIDs. N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to have minimal effects on platelet aggregation, which is a common side effect of traditional NSAIDs.
实验室实验的优点和局限性
One of the main advantages of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is its superior safety profile compared to traditional NSAIDs. This makes it an attractive candidate for further development as an anti-inflammatory drug. However, one limitation of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is its dependence on the presence of H2S for activation. This may limit its effectiveness in certain disease states where H2S levels are low.
未来方向
There are several future directions for the development of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. One potential direction is the development of new prodrugs that do not rely on H2S for activation. Another direction is the investigation of the potential of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide as a treatment for other inflammatory diseases such as multiple sclerosis and Alzheimer's disease. Finally, the safety and efficacy of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in clinical trials need to be further investigated before it can be approved for use in humans.
Conclusion:
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is a novel compound that has shown promise as a safer alternative to traditional NSAIDs. Its selective inhibition of COX-2 and minimal effects on platelet aggregation make it an attractive candidate for further development as an anti-inflammatory drug. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases.
科学研究应用
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential as an anti-inflammatory drug. In preclinical studies, it has been shown to have a superior safety profile compared to traditional NSAIDs such as diclofenac and naproxen. N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to be effective in reducing inflammation in animal models of arthritis, colitis, and neuropathic pain.
属性
IUPAC Name |
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-15(27)17-6-5-7-19(12-17)25-23(28)16-8-10-26(11-9-16)24(29)18-13-20(30-2)22(32-4)21(14-18)31-3/h5-7,12-14,16H,8-11H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZPMYYMGDAUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。